molecular formula C17H15NO4S B2659911 (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide CAS No. 2034997-26-5

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide

Cat. No.: B2659911
CAS No.: 2034997-26-5
M. Wt: 329.37
InChI Key: KMNZUUOHTDLDJD-BQYQJAHWSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is a structurally complex acrylamide derivative featuring a conjugated (E)-acrylamide backbone, two furan-2-yl substituents, and a thiophen-2-yl group embedded in a hydroxy-substituted ethylamine moiety.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-16(8-7-13-4-1-9-21-13)18-12-17(20,14-5-2-10-22-14)15-6-3-11-23-15/h1-11,20H,12H2,(H,18,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNZUUOHTDLDJD-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3}, and it features a furan ring, a thiophene moiety, and an acrylamide group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 2.50 to 20 µg/mL , indicating broad-spectrum activity against various pathogens .
CompoundMIC (µg/mL)Activity Type
Compound 15.00Antibacterial
Compound 210.00Antifungal
Compound 315.00Antiviral

Anti-inflammatory Activity

The compound has also demonstrated promising anti-inflammatory effects. In vitro assays indicated that it stabilizes human red blood cell membranes, with stabilization percentages ranging from 86.70% to 99.25% for various derivatives . This suggests a potential mechanism for reducing inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cytotoxicity Assays : The compound exhibited selective cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values were notably lower than standard chemotherapeutics.
    Cell LineIC50 (µM)Reference
    A549193.93
    HCT116170.00
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of specific enzymes involved in DNA replication, such as DNA gyrase B, which is crucial for bacterial and cancer cell proliferation .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Antimicrobial Efficacy : A study highlighted that a similar furan-based compound exhibited potent antibacterial activity against E. coli with an IC50 of 9.80 µM , comparable to ciprofloxacin .
  • In Vivo Studies : Animal models treated with related furan derivatives showed reduced tumor growth rates compared to control groups, supporting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Substituents Configuration Heterocycles Present Hydroxyl Group Reference
Target Compound 2×(furan-2-yl), 1×(thiophen-2-yl) (E) Furan, Thiophene Yes
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) 4-nitrophenyl, thien-3-yl, n-propyl (Z)/(E) mix Thiophene No
(E)-3-(4-(2-Hydroxyethoxy)-3,5-dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide 4-(2-hydroxyethoxy)-3,5-dimethoxyphenyl, 2-methylindole (E) Indole Yes (ether)
(2E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide 3-chlorophenyl, 5-(2-chlorophenyl)furan-2-yl (E) Furan No
(Z)-2-(4-cyano-furanyl)-3-hydroxy-acrylamides (General Synthesis) 4-cyano-furanyl, aryl groups (Z) Furan Yes
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates Cyano, substituted phenyl, 4,5-dimethylthiophene (E) Thiophene No

Key Observations

Heterocyclic Diversity :

  • The target compound uniquely combines furan and thiophene rings, whereas analogs like 5112 () and 6f () prioritize thiophene or indole systems . Furan-containing analogs () lack the thiophene moiety, highlighting the target’s hybrid heterocyclic architecture .

Hydroxyl Group Impact: The hydroxyl group in the ethylamine side chain distinguishes the target from non-hydroxylated analogs (e.g., ) .

For example:

  • : Oxazolone precursors react with amines to form acrylamides.
  • : One-pot tandem reactions yield hydroxy-acrylamides via TBHP-mediated oxidation .

Electronic and Steric Effects :

  • The electron-rich furan and thiophene rings contrast with electron-withdrawing groups (e.g., nitro in , chloro in ) . This difference may influence reactivity in biological targets or material properties.

  • Thiophene-carboxylates () are explored for antioxidant and anti-inflammatory activities .

Table 2: Physicochemical Properties (Inferred)

Property Target Compound (2E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide (Z)-2-(4-cyano-furanyl)-3-hydroxy-acrylamides
LogP (Predicted) Moderate (~2.5–3.5) High (~4.0–4.5) due to chloro substituents Low (~1.5–2.0) due to hydroxyl/cyano groups
Solubility Moderate (hydroxyl enhances) Low (nonpolar chloro groups) High (polar functional groups)
Hydrogen Bond Acceptors 5 (amide, hydroxyl, furan O) 3 (amide, furan O) 5 (amide, hydroxyl, cyano, furan O)

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